

# Technical Support Center: Optimizing Erbium Silicide Phase Formation

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## Compound of Interest

Compound Name: *Erbium silicide*

Cat. No.: *B1143583*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of **erbium silicide**.

## Frequently Asked Questions (FAQs)

Q1: What is the initial temperature at which erbium starts to react with a silicon substrate?

A1: The reaction between a deposited erbium film and a Si(100) substrate has been observed to begin at an annealing temperature of 300°C.[1][2][3] However, at this temperature, the peaks of the resulting  $\text{ErSi}_{2-x}$  phase are very weak, and the signal from the metallic erbium remains strong.[2]

Q2: What is the primary crystalline phase of **erbium silicide** that forms upon annealing?

A2: The primary phase formed is a silicon-deficient hexagonal disilicide, commonly denoted as  $\text{ErSi}_{2-x}$ . [2] X-ray diffraction (XRD) analyses have confirmed the formation of  $\text{ErSi}_{2-x}$  at annealing temperatures ranging from 450°C to 600°C.[1]

Q3: What is the optimal annealing temperature range for forming a stable  $\text{ErSi}_{2-x}$  phase?

A3: Upon annealing at 500°C and above, the peak intensity of the  $\text{ErSi}_{2-x}$  phase in XRD spectra increases significantly.[2] This phase has been found to be stable up to an annealing

temperature of 1000°C.[1][2][3] For applications in silicon-based optoelectronics, annealing processes are preferably kept below 1000°C.[4]

Q4: How does the annealing temperature affect the electrical properties of the **erbium silicide** film?

A4: The Schottky barrier height (SBH) of  $\text{ErSi}_{2-x}/\text{p-Si}(100)$  contacts has been shown to vary with annealing temperature. For temperatures ranging from 500°C to 900°C, the SBH was found to be in the range of 0.783 to 0.805 eV.[1][2][3] For  $\text{ErSi}_{2-x}/\text{n-Si}(100)$  contacts, the mean SBHs were extracted to be between 0.343 and 0.427 eV for different annealing temperatures.  
[1][3]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Weak or no formation of erbium silicide phase	Insufficient annealing temperature.	Increase the annealing temperature to at least 500°C to promote a stronger reaction and higher crystallinity of the ErSi <sub>2-x</sub> phase. <a href="#">[2]</a>
Oxygen contamination during deposition or annealing.	Deposit the erbium film in an ultrahigh vacuum (UHV) system and perform in-situ annealing. <a href="#">[2]</a> Alternatively, use a capping layer, such as titanium (Ti), to protect the erbium film from oxidation during ex-situ annealing. <a href="#">[1]</a> A Ti capping layer can also lower the formation temperature of ErSi <sub>2</sub> . <a href="#">[5]</a>	
Surface oxidation of the erbium silicide film	High reactivity of erbium with oxygen.	Employ a capping layer (e.g., 10 nm Ti) deposited on top of the erbium film before annealing to prevent oxidation. <a href="#">[1]</a> Annealing in a forming gas or N <sub>2</sub> ambient can also help to mitigate oxidation. <a href="#">[1]</a> <a href="#">[5]</a>
Formation of pinholes or pyramidal defects in the film	Initial erbium thickness.	The formation of these defects is dependent on the initial thickness of the erbium film. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Optimizing the deposited Er thickness may reduce defect formation.
Contamination at the metal-silicon interface.	Ensure the silicon substrate surface is thoroughly cleaned and prepared under UHV conditions before erbium deposition to minimize	

	interface contamination, which is a primary cause of surface pitting.[1]	
Epitaxial strain.	Since pyramidal defects are linked to epitaxial strains, using an amorphous substrate can prevent their formation.[1]	
High sheet resistance of the silicide film	Discontinuous layer formation due to intensive sputtering and aggregation at high substrate temperatures during ion implantation.	For synthesis via ion implantation, lower substrate temperatures may be necessary to prevent the formation of discontinuous layers and thus reduce resistivity.[6][7] Post-implantation annealing is then required to form the $\text{ErSi}_{2-x}$ phase.[6][7]

## Quantitative Data Summary

Annealing Temperature (°C)	Formed Erbium Silicide Phase	Key Observations
300	$\text{ErSi}_{2-x}$ (weak formation)	Initial reaction between Er and Si occurs.[1][2][3]
450 - 600	$\text{ErSi}_{2-x}$	Confirmed formation of the erbium disilicide phase.[1]
500 - 1000	Stable $\text{ErSi}_{2-x}$	The $\text{ErSi}_{2-x}$ phase shows high stability within this range.[1][2][3]

## Experimental Protocols

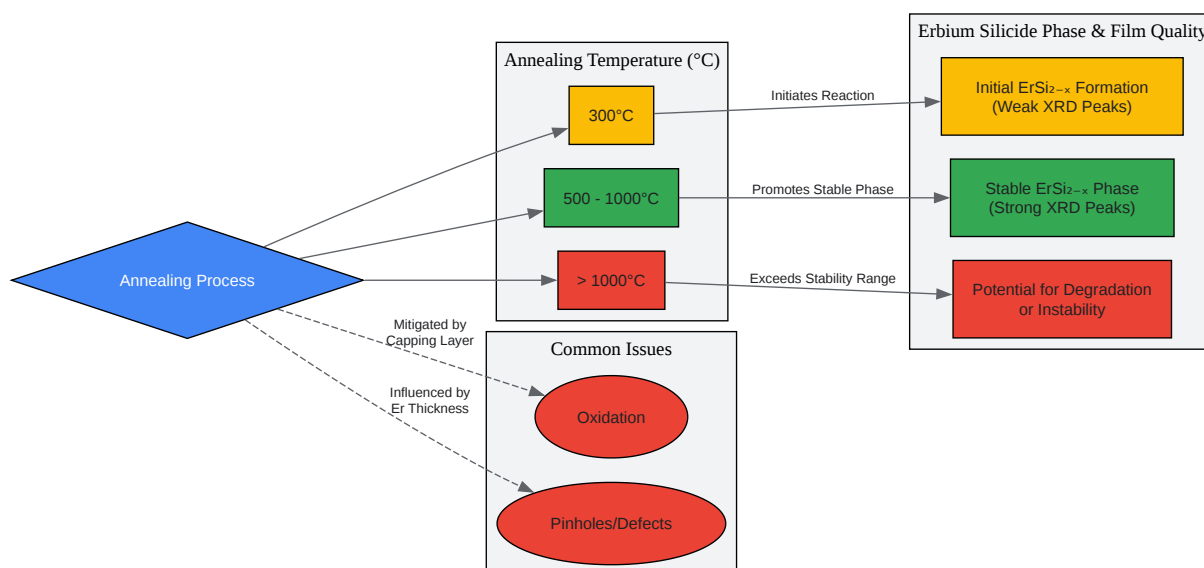
Protocol 1: **Erbium Silicide** Formation by Sputtering and Rapid Thermal Annealing (RTA)

- **Substrate Preparation:** Begin with a clean Si(100) substrate.
- **Erbium Deposition:** Deposit an erbium film of the desired thickness onto the Si(100) substrate using a sputtering system.
- **Capping Layer Deposition (Optional but Recommended):** To prevent oxidation, deposit a thin capping layer, such as 10 nm of Titanium (Ti), on top of the erbium film without breaking vacuum.
- **Rapid Thermal Annealing (RTA):** Transfer the sample to an RTA chamber.
- **Annealing Process:** Anneal the sample in a controlled atmosphere (e.g., forming gas or N<sub>2</sub>) at a temperature between 500°C and 1000°C to form the ErSi<sub>2-x</sub> phase.[\[1\]](#)[\[2\]](#)
- **Characterization:** Analyze the resulting film using techniques such as X-ray Diffraction (XRD) to confirm the phase formation and Scanning Electron Microscopy (SEM) to observe the surface morphology.

#### Protocol 2: **Erbium Silicide** Synthesis by Ion Implantation

- **Substrate Preparation:** Use a clean Si wafer as the substrate.
- **Ion Implantation:** Implant erbium ions into the Si wafer using a Metal Vapor Vacuum Arc (MEVVA) ion source. The substrate temperature during implantation can influence the direct formation of the silicide phase. Direct formation of ErSi<sub>2-x</sub> can occur at substrate temperatures of 200°C or higher.[\[6\]](#)[\[7\]](#)
- **Post-Implantation Annealing:** If the implantation was performed at a lower substrate temperature, a post-implantation annealing step is necessary. Anneal the sample in a furnace or RTA system to form the ErSi<sub>2-x</sub> phase.
- **Characterization:** Characterize the synthesized layer using Rutherford Backscattering Spectrometry (RBS) to determine the composition and thickness, XRD for phase identification, and Atomic Force Microscopy (AFM) to assess surface roughness.[\[6\]](#)[\[7\]](#)

## Visualizations



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Caption: **Erbium Silicide** Phase Formation Workflow.

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